(3-Cyclopentylphenyl)boronic acid

Suzuki-Miyaura Coupling Reaction Kinetics Boronic Acid Acidity

Generic or para-substituted boronic acids often fail in sterically demanding Suzuki couplings, leading to low yields and off-target products. (3-Cyclopentylphenyl)boronic acid solves this with a unique meta-cyclopentyl group that lowers pKa to 8.62 and reduces steric bulk, accelerating transmetalation with ortho-substituted or deactivated aryl halides. • Proven scaffold in cathepsin K and BACE-1 inhibitor programs, ensuring SAR-relevant outcomes. • Consistent 98% HPLC purity batch-to-batch; packaged under inert atmosphere for long-term stability. • Available from stock in research-scale quantities (1 g-25 g); larger sizes via rapid custom synthesis.

Molecular Formula C11H15BO2
Molecular Weight 190.05 g/mol
Cat. No. B13620009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyclopentylphenyl)boronic acid
Molecular FormulaC11H15BO2
Molecular Weight190.05 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C2CCCC2)(O)O
InChIInChI=1S/C11H15BO2/c13-12(14)11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9,13-14H,1-2,4-5H2
InChIKeySMEMIYZABKVOFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Cyclopentylphenyl)boronic Acid: A Strategic Intermediate


(3-Cyclopentylphenyl)boronic acid (CAS: 2710297-29-1) is an arylboronic acid featuring a cyclopentyl group at the meta-position of the phenyl ring . This compound is a key building block in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl and alkyl-aryl carbon-carbon bonds . Its molecular formula is C11H15BO2, with a molecular weight of 190.05 g/mol . The compound's unique substitution pattern provides a distinct steric and electronic profile that can be leveraged to fine-tune the physicochemical properties and biological activity of drug candidates and advanced materials [1].

Why Substitution Fails for (3-Cyclopentylphenyl)boronic Acid


Substituting (3-Cyclopentylphenyl)boronic acid with a generic or para-substituted analog is a high-risk strategy that can undermine synthetic efficiency and the target product's performance. The meta-cyclopentyl group is not merely a passive structural element; it actively dictates the compound's reactivity, stability, and the properties of its downstream products. As demonstrated by studies on similar systems, a shift from a meta- to a para-substituent or a change in ring size (e.g., from cyclopentyl to cyclohexyl) can significantly alter the acidity (pKa) of the boronic acid and the steric bulk of the molecule . These changes directly impact the rate and selectivity of the pivotal Suzuki-Miyaura transmetalation step, potentially leading to lower yields, undesired side-products, and failed reactions . Furthermore, the specific 3-cyclopentylphenyl motif has been validated as a privileged scaffold in medicinal chemistry, with derivatives exhibiting potent biological activity (e.g., as cathepsin K and BACE-1 inhibitors) [1], underscoring that this precise substitution pattern is critical for target engagement. Using an unvalidated alternative introduces unnecessary and often invisible risk into the development process.

(3-Cyclopentylphenyl)boronic Acid: Quantitative Differentiation


Enhanced Acidity vs. Phenylboronic Acid

The predicted acid dissociation constant (pKa) of (3-Cyclopentylphenyl)boronic acid is 8.62 ± 0.10, which is lower than the pKa of unsubstituted phenylboronic acid, which is 8.83 . This increased acidity suggests that (3-cyclopentylphenyl)boronic acid is more readily deprotonated to the active boronate species under mildly basic Suzuki coupling conditions. A lower pKa correlates with a higher concentration of the reactive nucleophile, which can accelerate the rate-determining transmetalation step and improve overall coupling efficiency .

Suzuki-Miyaura Coupling Reaction Kinetics Boronic Acid Acidity

Regioisomeric Electronic Control: Meta vs. Para

The position of the cyclopentyl substituent on the phenyl ring is a critical determinant of the molecule's electronic character. The meta-substituted (3-Cyclopentylphenyl)boronic acid has a predicted pKa of 8.62, whereas its para-substituted regioisomer, (4-Cyclopentylphenyl)boronic acid, has a predicted pKa of 8.86 . This difference of 0.24 pKa units indicates that the meta-isomer is more electron-withdrawing than the para-isomer. This difference in electronic density at the boron center directly influences the reactivity of the boronic acid in cross-coupling reactions .

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

Reduced Steric Bulk vs. Cyclohexyl Analogs

The cyclopentyl ring in (3-Cyclopentylphenyl)boronic acid occupies a smaller steric volume (molar volume ~84.7 cm³/mol) compared to a cyclohexyl ring (molar volume ~106.9 cm³/mol) [1]. This reduced steric hindrance at the meta-position can be advantageous in Suzuki-Miyaura couplings, particularly when coupling with ortho-substituted aryl halides, as it minimizes adverse steric interactions that can slow the transmetalation step and reduce yield . The less bulky cyclopentyl group may therefore offer a superior reactivity profile in sterically demanding transformations compared to its cyclohexyl counterpart.

Steric Effects Cross-Coupling Catalyst Compatibility

Privileged Scaffold for Kinase and Protease Inhibitors

The 3-cyclopentylphenyl fragment is a validated pharmacophore in medicinal chemistry. Derivatives synthesized from this boronic acid or incorporating its core structure have demonstrated potent biological activity. For instance, a compound containing the 3-cyclopentylphenyl group (4-(3-cyclopentylphenyl)-6-propylpyrimidine-2-carbonitrile) has been reported as a cathepsin K inhibitor [1]. Another derivative, N-((2S,3R)-4-(1-(3-cyclopentylphenyl)cyclohexylamino)-1-(3,5-difluorophenyl)-3-hydroxybutan-2-yl)acetamide, exhibits an IC50 of 940 nM against BACE-1, a key target in Alzheimer's disease research [2]. This demonstrated biological activity validates the 3-cyclopentylphenyl motif as a promising starting point for lead generation and optimization.

Drug Discovery Kinase Inhibitor Protease Inhibitor Fragment-Based Drug Design

Key Applications for (3-Cyclopentylphenyl)boronic Acid


Optimizing Demanding Suzuki-Miyaura Couplings

Leverage the enhanced acidity (pKa 8.62 vs. 8.83 for phenylboronic acid) and reduced steric bulk of the cyclopentyl group to improve yields and reaction rates in challenging Suzuki couplings, especially those involving ortho-substituted or deactivated aryl halides. The combination of favorable electronics and sterics makes this reagent a superior choice for constructing sterically congested biaryl bonds .

Fine-Tuning Drug Properties in Discovery

Utilize the 3-cyclopentylphenyl fragment as a privileged scaffold for lead generation and optimization. The specific electronic and steric profile of this boronic acid, distinct from its para- and cyclohexyl- analogs, allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize key drug-like properties such as potency, selectivity, and metabolic stability. Its validation in cathepsin K and BACE-1 inhibitor programs provides a strong rationale for its inclusion in new chemical libraries [1].

Synthesis of Advanced Organic Electronic Materials

Employ the meta-cyclopentylphenyl motif to control molecular packing and electronic properties in organic semiconductors. The non-planar cyclopentyl group and its specific substitution pattern can disrupt intermolecular pi-stacking, potentially reducing aggregation-caused quenching in OLED emitters or improving solubility for solution-processed devices. The ability to fine-tune the electronics of the aryl group via meta- versus para-substitution offers a valuable tool for materials scientists .

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